molecular formula C22H23N3O3S B3573391 N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

Cat. No.: B3573391
M. Wt: 409.5 g/mol
InChI Key: RNFPDFURVXMBBD-UHFFFAOYSA-N
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Description

“N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide” is a complex organic compound. It contains functional groups such as benzyl, sulfonyl, and amide groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the sulfonyl group, and the amide group . The exact synthesis pathway would depend on the starting materials and the specific reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzyl, sulfonyl, and amide groups .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the reaction conditions. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were a drug, future research could involve testing its efficacy and safety in clinical trials .

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-18-10-12-21(13-11-18)29(27,28)25(16-19-7-3-2-4-8-19)17-22(26)24-15-20-9-5-6-14-23-20/h2-14H,15-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPDFURVXMBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
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N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide

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